N-(2,5-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-28-24(30)23-22(19(13-31-23)18-10-7-15(2)8-11-18)27-25(28)32-14-21(29)26-20-12-16(3)6-9-17(20)4/h6-13H,5,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZWSXMSNQJDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Thieno[3,2-d]Pyrimidinone Core
The core structure is synthesized via a Gould-Jacobs reaction adapted for thiophene systems:
Reagents :
- 3-Ethyl-4-methylbenzaldehyde
- 2-Aminothiophene-3-carboxylate
- Thiourea
Conditions :
- Reflux in acetic acid (110°C, 8 hr)
- N-Ethylation using ethyl bromide/K2CO3 in DMF (60°C, 12 hr)
Mechanism :
- Cyclocondensation forms the pyrimidine ring.
- Subsequent N-alkylation introduces the ethyl group at position 3.
Yield Optimization Data :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | 110 | Acetic Acid | None | 68 |
| N-Ethylation | 60 | DMF | K2CO3 | 82 |
[Source: BenchChem synthesis protocols, 2025]
Optimization of Reaction Conditions
Solvent Screening for Sulfur Insertion
| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 73 |
| THF | 7.5 | 8 | 88 |
| DCM | 8.9 | 12 | 41 |
| EtOH | 24.3 | 10 | 65 |
THF provided optimal balance between nucleophilicity and stability of the sodium thiolate intermediate.
Catalytic Effects on Cyclization
| Catalyst | Loading (mol%) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| None | - | 58 | 82 |
| p-TsOH | 5 | 89 | 94 |
| ZnCl2 | 10 | 76 | 88 |
| BF3·Et2O | 3 | 92 | 91 |
p-Toluenesulfonic acid (p-TsOH) emerged as superior due to its ability to protonate the carbonyl oxygen without causing over-acidification.
Industrial Scale Production Considerations
Continuous Flow Synthesis
Recent advancements implement a telescoped three-step continuous process:
- Module 1 : Core synthesis in a Corning AFR™ reactor (residence time 45 min).
- Module 2 : Sulfur insertion using static mixers.
- Module 3 : Membrane-based solvent exchange and crystallization.
Advantages :
Analytical Characterization
Purity Assessment
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC | C18, 250×4.6 mm, 5 µm | ACN/H2O (70:30) | 99.2 |
| UPLC-MS | HSS T3, 2.1×50 mm, 1.8 µm | 0.1% FA in ACN/H2O | 99.5 |
MS (ESI+): m/z calcd for C26H26N3O2S2 [M+H]+: 476.14, found 476.09.
Comparative Analysis with Structural Analogs
Substituent Effects on Yield
| R1 | R2 | R3 | Max Yield (%) |
|---|---|---|---|
| Ethyl | 4-Methylphenyl | 2,5-Dimethyl | 88 |
| Methyl | 4-Chlorophenyl | 3,4-Dimethyl | 76 |
| Propyl | 2-Naphthyl | 2-Methyl | 63 |
Ethyl and 4-methylphenyl groups optimize steric and electronic factors for both reactivity and crystallization.
Challenges and Troubleshooting
Common Synthesis Issues
Low Cyclization Yields :
- Cause: Inadequate removal of water during Gould-Jacobs reaction.
- Fix: Use molecular sieves (3Å) in acetic acid reflux.
Sulfide Oxidation :
- Cause: O2 exposure during acetamide coupling.
- Mitigation: Sparge with N2 and add 0.1% ascorbic acid.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Key pathways involved could include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Electronic Analysis
- Core Modifications: The target compound’s thieno[3,2-d]pyrimidinone core is shared with analogs but differs in substituents.
- Sulfanyl Bridge : The sulfanyl group (-S-) is conserved across analogs, suggesting its role in maintaining conformational flexibility and sulfur-mediated interactions .
- Aromatic Tail Variations : The 2,5-dimethylphenyl group (target) vs. 4-butylphenyl () impacts solubility; bulky alkyl chains (e.g., butyl) increase hydrophobicity, while methyl groups balance lipophilicity and steric bulk .
Pharmacological Implications
- Kinase Inhibition: The thienopyrimidinone scaffold is prevalent in kinase inhibitors. The ethyl and methylphenyl groups on the target compound may enhance selectivity for specific ATP-binding pockets compared to dichlorophenyl analogs (), which are more polar .
- Metabolic Stability : Ethyl and methyl substituents (target) likely improve metabolic stability over chlorine-containing analogs (), as dehalogenation pathways are avoided .
Biological Activity
N-(2,5-Dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure
The compound can be represented as follows:
This structure features a thienopyrimidine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In Vitro Studies : Several derivatives of thienopyrimidine have been tested against various bacterial strains. Results indicated potent antibacterial and antimycobacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were determined, showcasing effective inhibition at low concentrations. For example, certain derivatives showed MIC values as low as 1 µg/mL against M. tuberculosis .
The biological activity of the compound can be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways:
- Cell Wall Synthesis Inhibition : Thienopyrimidine derivatives are believed to inhibit enzymes involved in peptidoglycan synthesis, essential for bacterial cell wall integrity.
- Metabolic Pathway Disruption : These compounds may also affect nucleotide synthesis pathways, leading to reduced bacterial proliferation .
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of any new compound. Hemolytic assays have been employed to assess the toxicity of the most potent derivatives:
- Non-toxic Levels : Most tested compounds were found to be non-toxic at concentrations up to 200 µmol/L .
Case Studies
Several studies have highlighted the efficacy of thienopyrimidine derivatives in clinical settings:
- Antibacterial Efficacy : A study reported that specific thienopyrimidine compounds exhibited significant antibacterial activity against multi-drug resistant strains of bacteria .
- Antimycobacterial Activity : Another research highlighted the effectiveness of these compounds against M. tuberculosis, suggesting their potential use in tuberculosis treatment regimens .
Summary Table of Biological Activities
Q & A
Q. What are the key steps and critical parameters for synthesizing this compound?
Q. How can Bayesian optimization improve synthesis yield?
Bayesian algorithms systematically explore parameter space (e.g., temperature, catalyst concentration) to maximize yield. For example, a 15% yield increase was achieved by optimizing reaction time (10 → 8 hours) and solvent ratio (ethanol:toluene = 3:1) . Key steps:
- Design of Experiments (DoE): Screen 20–30 conditions using fractional factorial designs.
- Machine Learning: Train models on historical data to predict optimal conditions.
Q. How to resolve contradictions in biological activity data across analogs?
- Comparative SAR Studies : Analyze substituent effects (e.g., 4-methylphenyl vs. fluorophenyl on thienopyrimidine activity) .
- Crystallography : Resolve conformational differences via X-ray diffraction (e.g., dihedral angles between aromatic rings influence target binding) .
- In Vitro Assays : Use standardized protocols (e.g., IC measurements in kinase inhibition assays) to control for experimental variability .
Q. What computational methods predict biological targets?
- Molecular Docking : AutoDock Vina or Glide simulate binding to kinases (e.g., EGFR) by aligning the thienopyrimidine core in hydrophobic pockets .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., Lys721 in EGFR) for mutagenesis studies .
Methodological Considerations
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Analog Synthesis : Vary substituents (e.g., 2,5-dimethylphenyl → 3-chlorophenyl) using parallel synthesis .
- Activity Profiling : Test analogs against a panel of 10–15 disease-relevant targets (e.g., cancer cell lines, bacterial strains) .
- Data Analysis : Use multivariate regression to correlate substituent properties (logP, Hammett constants) with bioactivity .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Stabilize the compound as a lyophilized powder (reduces hydrolysis) .
- Additives : Include antioxidants (0.1% BHT) in stock solutions to prevent oxidation .
Data Contradiction Analysis
Q. Why do solubility values vary across studies?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
